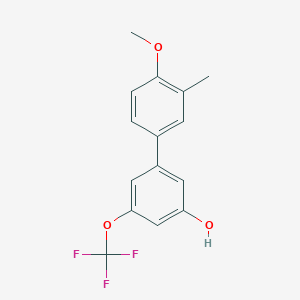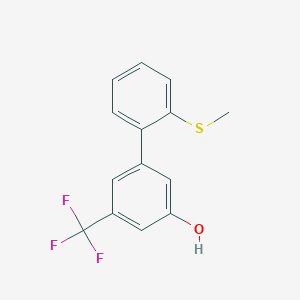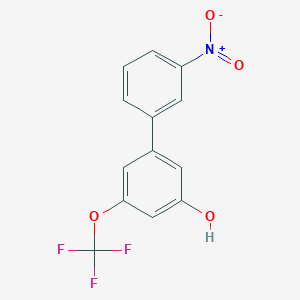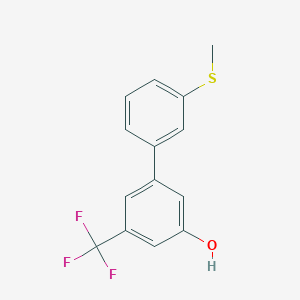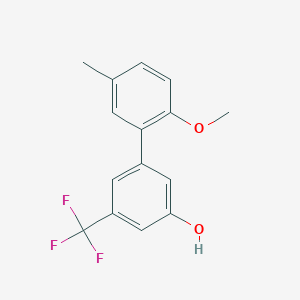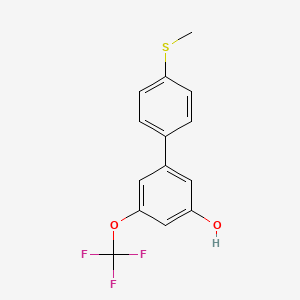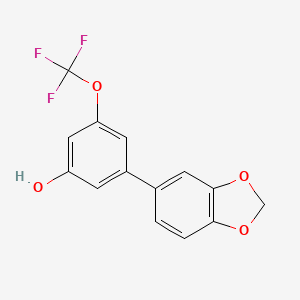
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MDP-3-TFM) is a chemical compound with a wide range of scientific applications. It is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. 5-MDP-3-TFM is also a useful tool for studying the structure and function of proteins and other biological molecules.
作用機序
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is a small molecule that is able to interact with proteins and other biological molecules. It binds to specific sites on the target molecule, which can alter its structure and function. This can lead to changes in the activity of the molecule, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% depend on the target molecule and the concentration of the compound. In general, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to modulate the activity of enzymes and other proteins involved in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of proteins involved in cell signaling and other cellular processes.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to interact with proteins and other biological molecules. This allows researchers to study the structure and function of these molecules, and to investigate the effects of different concentrations of the compound. However, there are some limitations to using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, the compound can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in the experiment.
将来の方向性
There are many potential future directions for research using 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%. These include further studies of the structure and function of proteins and other biological molecules, as well as investigations into the effects of different concentrations of the compound. Additionally, research could be done to develop new methods for the synthesis of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% and other related compounds, as well as to develop new applications for the compound. Finally, further research could be done to investigate the potential therapeutic uses of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95%, such as in the treatment of diseases.
合成法
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 3,4-methylenedioxyphenylacetic acid with 3-trifluoromethoxyphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified by column chromatography.
科学的研究の応用
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used as a building block for the synthesis of various compounds, and is a key component of many drug molecules. It is also used in the synthesis of peptides and other biologically active molecules. In addition, 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol, 95% is used in research to study the structure and function of proteins and other biological molecules. For example, it has been used in studies of the structure and function of enzymes involved in the metabolism of drugs and other xenobiotics.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O4/c15-14(16,17)21-11-4-9(3-10(18)6-11)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILKAMTIYVECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





